1,1,2-Ethanetricarboxylic acid

描述

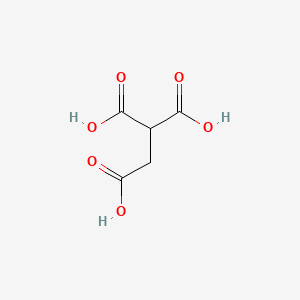

1,1,2-Ethanetricarboxylic acid is a useful research compound. Its molecular formula is C5H6O6 and its molecular weight is 162.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227883. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Ethane-1,1,2-tricarboxylic acid, also known as 1,1,2-Ethanetricarboxylic acid, is a type of carboxylic acid ester

Biochemical Pathways

For instance, tricarboxylic acids are integral to the citric acid cycle (also known as the TCA cycle or Krebs cycle), which is a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16209800 and a boiling point of 2785°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethane-1,1,2-tricarboxylic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point of 278.5°C suggests that it can remain stable under a wide range of temperatures .

生化分析

Biochemical Properties

The TCA cycle is a central metabolic pathway that provides precursors for anabolic processes and reducing factors that drive the generation of energy .

Cellular Effects

Tricarboxylic acids are known to be integral to cellular metabolism, particularly in the TCA cycle . They play a crucial role in maintaining energy balance and normal physiological functions .

Molecular Mechanism

Tricarboxylic acids are known to participate in various steps of the TCA cycle, such as glucose uptake, glycogen synthesis, glycogenolysis, glycolysis, and the tricarboxylic acid cycle .

Metabolic Pathways

Ethane-1,1,2-tricarboxylic acid is likely involved in the TCA cycle, a key metabolic pathway in all oxidative organisms . The TCA cycle provides precursors for anabolic processes and reducing factors that drive the generation of energy .

生物活性

1,1,2-Ethanetricarboxylic acid, also known as citric acid, is a tricarboxylic acid that plays a crucial role in various biological processes. It is widely recognized for its involvement in the citric acid cycle (Krebs cycle), which is essential for cellular respiration in aerobic organisms. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

Biochemical Roles

-

Metabolic Pathways :

- Citric acid is a key intermediate in the citric acid cycle, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water while generating ATP (adenosine triphosphate) for cellular energy.

- It acts as a chelating agent for metal ions, which is critical in enzymatic reactions.

-

Antioxidant Properties :

- Studies indicate that citric acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against various diseases.

-

pH Regulation :

- Citric acid helps maintain pH balance in biological systems, which is vital for optimal enzyme activity and metabolic processes.

Therapeutic Applications

-

Dietary Supplement :

- Citric acid is commonly used as a dietary supplement to enhance energy metabolism and improve physical performance.

-

Pharmaceutical Uses :

- It is utilized in formulations to enhance the solubility of certain drugs and improve their bioavailability.

-

Antimicrobial Activity :

- Research shows that citric acid possesses antimicrobial properties, making it effective against various pathogens. Its application in food preservation highlights its role in extending shelf life by inhibiting microbial growth.

Case Studies

- A study published in Food Chemistry demonstrated that citric acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .

- Another investigation focused on the antioxidant capacity of citric acid, revealing that it significantly reduced oxidative damage in neuronal cells exposed to oxidative stressors .

Data Tables

科学研究应用

Biochemical Applications

- Enzyme Inhibition : Citric acid has been studied for its inhibitory effects on certain enzymes. For example, it has shown potential in inhibiting urease activity in bacteria such as Klebsiella pneumoniae, which can be significant for controlling ureolytic bacteria in various environments .

- Chelating Agent : As a chelating agent, citric acid binds to metal ions, making it useful in biochemical applications where metal ion concentration needs to be controlled. Its ability to form stable complexes with metals helps in various assays and experimental setups.

- Buffering Agent : Citric acid is widely used as a buffering agent in biochemical assays and cell culture media due to its ability to maintain pH levels within a desired range.

Pharmaceutical Applications

- Drug Formulation : Citric acid is commonly used in the formulation of pharmaceuticals to enhance the solubility and stability of active ingredients. It is often included in oral medications and intravenous solutions.

- Antimicrobial Properties : Research indicates that citric acid exhibits antimicrobial properties, making it valuable in the development of preservatives and disinfectants . Its efficacy against various pathogens can help extend the shelf life of pharmaceutical products.

Food Industry Applications

- Preservative : Citric acid serves as a natural preservative in food products due to its ability to inhibit microbial growth and oxidation processes. It is extensively used in beverages, canned foods, and dairy products.

- Flavoring Agent : Its sour taste makes citric acid a popular flavoring agent in food products, enhancing the overall taste profile of various consumables.

- Acidulant : Citric acid acts as an acidulant to adjust the acidity levels of food products, which is crucial for flavor balance and preservation.

Environmental Applications

- Water Treatment : Citric acid is employed in water treatment processes as a chelating agent to remove heavy metals from wastewater. Its effectiveness in binding metal ions aids in the purification of contaminated water sources .

- Soil Remediation : In agricultural practices, citric acid can enhance nutrient availability by chelating essential minerals in the soil, promoting plant growth and health.

Case Study 1: Urease Inhibition

A study demonstrated that citric acid could effectively inhibit urease activity in Klebsiella pneumoniae, thereby reducing ureolytic activity significantly. This finding has implications for controlling bacterial growth in various settings where urease activity could lead to adverse effects .

Case Study 2: Heavy Metal Chelation

Research conducted on the use of citric acid for heavy metal chelation showed promising results in reducing lead concentrations in contaminated water sources. The study highlighted citric acid's potential as an eco-friendly alternative for heavy metal remediation .

化学反应分析

Compound Name Discrepancy

-

3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) is extensively documented as a secondary organic aerosol (SOA) tracer formed via atmospheric oxidation of monoterpenes .

-

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a synthetic compound with industrial applications, such as in polymer crosslinking .

Potential Confusion with Structurally Similar Compounds

If the intended compound is MBTCA (C₈H₁₂O₆), the following reactions and properties are relevant:

Formation Pathways

-

MBTCA is produced via OH radical-initiated gas-phase oxidation of pinonic acid, a monoterpene oxidation product .

-

Key steps include radical-driven decarboxylation and hydroxylation, leading to a tricarboxylic structure .

Reactivity in Aerosols

-

MBTCA reacts with NaCl in atmospheric aerosols to form monosodium salts, altering hygroscopic properties .

-

Acid-catalyzed esterification or dehydration may occur under high humidity or acidic conditions .

Degradation Pathways

-

Exposure to OH radicals leads to fragmentation, reducing the O:C ratio from 0.72 to 0.58–0.64, with CO₂ loss as a byproduct .

Recommendations for Further Research

To address the absence of data on 1,1,2-Ethanetricarboxylic acid :

-

Verify the compound name for accuracy.

-

Explore specialized databases (e.g., Reaxys, SciFinder) for proprietary research on ethanetricarboxylic acid derivatives.

-

Investigate synthetic routes for analogous tricarboxylic acids, such as hydrolysis of tetraalkyl esters (e.g., tetramethyl 1,2,3,4-butanetetracarboxylate ).

属性

IUPAC Name |

ethane-1,1,2-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLDAJMGAVDXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310501 | |

| Record name | 1,1,2-Ethanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-84-9 | |

| Record name | 1,2-Ethanetricarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-Ethanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethane-1,1,2-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。